

# Menin-MLL inhibitor 19 solubility and preparation for experiments

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Compound of Interest

Compound Name: Menin-MLL inhibitor 19

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# Application Notes and Protocols for Menin-MLL Inhibitor 19

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Menin-MLL inhibitor 19 is a potent, small-molecule inhibitor targeting the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein. This interaction is a critical driver in certain types of leukemias, particularly those with MLL gene rearrangements, as well as other cancers. By disrupting the Menin-MLL complex, this class of inhibitors prevents the recruitment of the MLL fusion proteins to chromatin, leading to the downregulation of key target genes such as HOXA9 and MEIS1, which are essential for leukemogenesis.[1][2][3][4][5] This document provides detailed information on the solubility of Menin-MLL inhibitor 19, protocols for its preparation and use in common laboratory experiments, and an overview of the relevant signaling pathways.

# **Physicochemical Properties and Solubility**

Proper dissolution of **Menin-MLL inhibitor 19** is crucial for accurate and reproducible experimental results. The following tables summarize its known solubility and provide recipes for preparing stock and working solutions.

Table 1: Solubility of Menin-MLL Inhibitor 19



Solvent	Solubility	Notes	
DMSO	200 mg/mL (309.74 mM)	May require sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[6]	

Table 2: Preparation of Stock and Working Solutions



Solution Type	Protocol	Final Concentration	Notes
In Vitro Stock Solution	Dissolve Menin-MLL inhibitor 19 in fresh, anhydrous DMSO.	Up to 200 mg/mL	Store at -20°C for up to 1 month or -80°C for up to 6 months in aliquots to avoid repeated freeze-thaw cycles.[6]
In Vivo Formulation 1	1. Dissolve inhibitor in DMSO to make a concentrated stock (e.g., 50 mg/mL). 2. Add 1 part of the DMSO stock to 4 parts PEG300 and mix. 3. Add 0.5 parts Tween-80 and mix. 4. Add 4.5 parts saline to reach the final volume.	≥ 5 mg/mL	This formulation results in a clear solution. Prepare fresh for each use.[6]
In Vivo Formulation 2	1. Dissolve inhibitor in DMSO to make a concentrated stock (e.g., 50 mg/mL). 2. Add 1 part of the DMSO stock to 9 parts of 20% SBE-β-CD in saline and mix.	≥ 5 mg/mL	This formulation also yields a clear solution and is suitable for in vivo administration.[6]
In Vivo Formulation 3 (Oil-based)	1. Dissolve inhibitor in DMSO to make a concentrated stock (e.g., 50 mg/mL). 2. Add 1 part of the DMSO stock to 9	≥ 5 mg/mL	Use with caution if the continuous dosing period exceeds half a month.[6]



parts of corn oil and mix.

### **Biological Activity**

While specific GI50 or IC50 values for **Menin-MLL inhibitor 19** are not readily available in the public domain, data for other potent, structurally related Menin-MLL inhibitors demonstrate their efficacy in MLL-rearranged leukemia cell lines. These values provide a reference for designing experiments with **Menin-MLL inhibitor 19**.

Table 3: Biological Activity of Structurally Related Menin-MLL Inhibitors

Compound	Cell Line	MLL Fusion	GI50/IC50	Reference
MI-503	MV4;11	MLL-AF4	250 - 570 nM (GI50)	[7]
MI-463	MV4;11	MLL-AF4	15.3 nM (IC50)	[7]
MI-2	MV4;11	MLL-AF4	9.5 μM (GI50)	[1]
MI-2	KOPN-8	MLL-ENL	7.2 μM (GI50)	[1]
MI-2	ML-2	MLL-AF6	8.7 μM (GI50)	[1]
Compound 19*	MV4;11	MLL-AF4	13 nM (IC50)	[8]

Note: The "compound 19" referenced here is a methyl sulfonamide analog of a thienopyrimidine scaffold and may not be identical to the "**Menin-MLL inhibitor 19**" from other commercial sources. Researchers should perform their own dose-response experiments to determine the potency of their specific compound.

## **Experimental Protocols**

The following are detailed protocols for common experiments involving Menin-MLL inhibitors. These can be adapted for use with **Menin-MLL inhibitor 19**.

### **Cell Viability (MTT) Assay**



This protocol is used to assess the effect of the inhibitor on cell proliferation.

- Cell Plating: Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 1 x 10<sup>5</sup> cells/mL in 90 μL of culture medium.[3]
- Compound Preparation: Prepare serial dilutions of Menin-MLL inhibitor 19 from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.25%.
- Treatment: Add 10  $\mu$ L of the diluted compound or DMSO (vehicle control) to the respective wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
- MTT Addition: Add 10  $\mu$ L of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
- Solubilization: Add 100 μL of solubilization solution to each well.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.

#### **Co-Immunoprecipitation (Co-IP)**

This protocol is used to verify the disruption of the Menin-MLL interaction within cells.

- Cell Treatment: Treat HEK293 cells transfected with a Flag-tagged MLL fusion protein (e.g., Flag-MLL-AF9) with varying concentrations of **Menin-MLL inhibitor 19** or DMSO for the desired time.
- Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Immunoprecipitation: Incubate the cell lysates with anti-Flag antibody-conjugated beads overnight at 4°C to pull down the MLL fusion protein complex.



- Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
- Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Menin and the Flag tag (to confirm MLL pulldown). A decrease in the amount of co-immunoprecipitated Menin in the inhibitor-treated samples compared to the control indicates disruption of the interaction.[5]

### **Quantitative Real-Time PCR (qPCR)**

This protocol is used to measure the effect of the inhibitor on the expression of MLL target genes.

- Cell Treatment and RNA Extraction: Treat leukemia cells with Menin-MLL inhibitor 19 for a specified period (e.g., 6 days).[1] Isolate total RNA using a commercial kit.
- cDNA Synthesis: Reverse transcribe 100-1000 ng of total RNA into cDNA.[1]
- qPCR Reaction: Set up qPCR reactions using a suitable master mix, cDNA, and TaqMan Gene Expression Assays for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-Actin or 18S RNA).[1]
- Primer/Probe Sequences (Human):
  - HOXA9 Forward: GCCGGCCTTATGGCATTAA[1]
  - HOXA9 Reverse: TGGAGGAGAACCACAAGCATAGT[1]
  - HOXA9 Probe: CCTGAACCGCTGTCGGCCAGAA[1]
  - MEIS1 Forward: GCATGCAGCCAGGTCCAT
  - MEIS1 Reverse: TAAAGCGTCATTGACCGAGGA
  - MEIS1 Probe: ACCGGTCCACCACCTGAACCACG

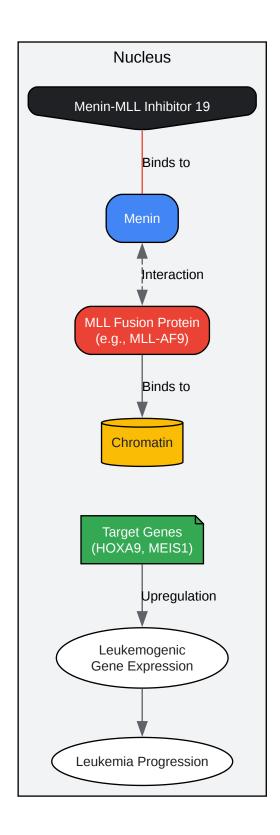


 Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle-treated control.

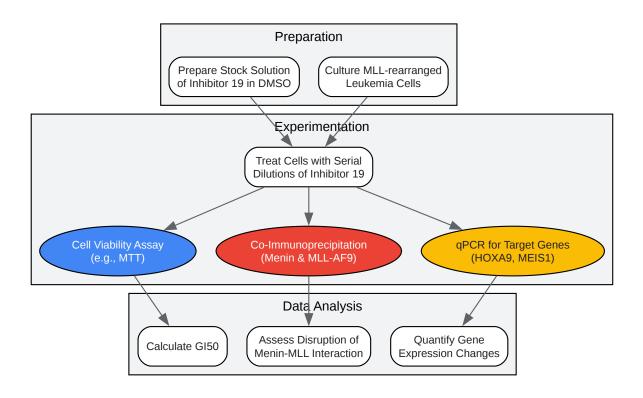
# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the Menin-MLL signaling pathway and a typical experimental workflow for testing Menin-MLL inhibitors.









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